4-propyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Propyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a propyl group at the 4-position and a 5-propylthien-3-yl moiety at the 5-position. The thiol (-SH) group at the 3-position enhances its reactivity, making it a candidate for further functionalization and pharmacological studies.
Properties
IUPAC Name |
4-propyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S2/c1-3-5-10-7-9(8-17-10)11-13-14-12(16)15(11)6-4-2/h7-8H,3-6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPNROHLSYNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C2=NNC(=S)N2CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154639 | |
| Record name | 2,4-Dihydro-4-propyl-5-(5-propyl-3-thienyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861227-44-3 | |
| Record name | 2,4-Dihydro-4-propyl-5-(5-propyl-3-thienyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861227-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-propyl-5-(5-propyl-3-thienyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Propyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer therapies.
The molecular formula of 4-propyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is with a molecular weight of 267.41 g/mol. The compound features a triazole ring and a thiol group, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of vital enzymatic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro studies have demonstrated its effectiveness against common fungal pathogens. The antifungal mechanism may involve interference with ergosterol synthesis, crucial for fungal cell membrane integrity.
Anticancer Activity
Recent studies have highlighted the potential of 4-propyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol as an anticancer agent. It has been tested against various cancer cell lines, including breast and colon cancer cells.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 27.3 |
| HCT116 (Colon) | 6.2 |
The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway .
The biological effects of 4-propyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol are primarily mediated through:
- Covalent Bond Formation : The thiol group can form covalent bonds with target proteins and enzymes, potentially inhibiting their activity.
- Interaction with Nucleic Acids : The triazole ring may interact with DNA or RNA, affecting their function and stability.
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. Results showed significant inhibition against multi-drug resistant strains .
- Cancer Cell Studies : Research in Cancer Letters demonstrated that treatment with this compound led to reduced viability in MCF-7 cells via apoptosis induction mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents at the triazole’s 4-position and modifications to the thiophene moiety. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives
Substituent Effects on Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
